

Unveiling the Mechanism of Brd-SF2: A Covalent Approach to Targeted Protein Degradation

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Compound of Interest

Compound Name: *Brd-SF2*

Cat. No.: *B12371236*

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Researchers and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of **Brd-SF2**, a novel BRD4-targeted Proteolysis Targeting Chimera (PROTAC). This document elucidates the intricate workings of **Brd-SF2**, from its unique covalent engagement of the E3 ligase to the subsequent degradation of the BET bromodomain protein BRD4.

Brd-SF2 represents a significant advancement in the field of targeted protein degradation. It is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate BRD4, a protein implicated in various cancers. The molecule consists of three key components: a ligand that binds to BRD4, a ligand that engages the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.

A distinguishing feature of **Brd-SF2** is its covalent VHL ligand. Unlike traditional PROTACs that bind reversibly to the E3 ligase, **Brd-SF2** forms a stable, covalent bond with a specific serine residue (Ser110) within the HIF1 α binding site of the VHL protein. This irreversible interaction enhances the formation and stability of the crucial ternary complex, comprising **Brd-SF2**, BRD4, and VHL. The formation of this complex is the pivotal step that brings BRD4 into close proximity with the E3 ligase machinery.

Once the ternary complex is formed, VHL ubiquitinates BRD4, tagging it for destruction by the proteasome. This targeted degradation of BRD4 leads to the downstream suppression of

oncogenes, such as c-Myc, that are regulated by BRD4, thereby inhibiting cancer cell proliferation.

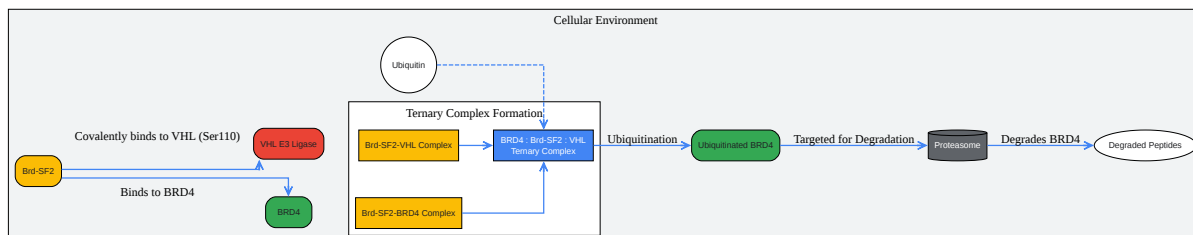
Quantitative Data Summary

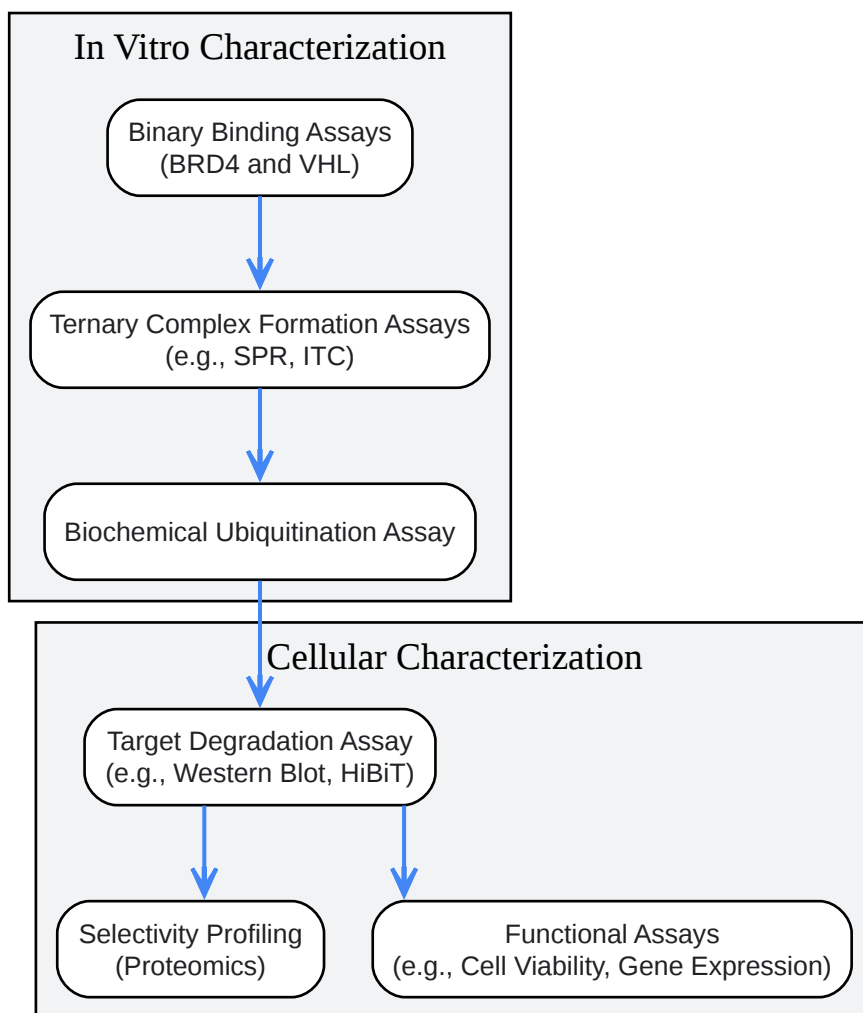
The following tables summarize the key quantitative data characterizing the activity of **Brd-SF2**.

Parameter	Value	Description
DC50	17.2 μ M	The concentration of Brd-SF2 required to induce 50% degradation of endogenous BRD4 in HEK293 cells after 18 hours of treatment. [1]

Signaling Pathway and Mechanism of Action

The signaling pathway initiated by **Brd-SF2** leading to the degradation of BRD4 is a multi-step process.





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References

- 1. medchemexpress.com [medchemexpress.com]
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